molecular formula C12H7Cl4NO4 B7750951 2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid

2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid

Cat. No.: B7750951
M. Wt: 371.0 g/mol
InChI Key: KNRSHAKWIYJBGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid is a chemical compound known for its unique structure and properties. It contains multiple chlorine atoms and a dioxoisoindole moiety, making it an interesting subject for various chemical and biological studies .

Preparation Methods

The synthesis of 2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid typically involves the reaction of phthalic anhydride with amines in the presence of a catalyst. One common method uses SiO2-tpy-Nb as a catalyst in a solvent mixture of isopropanol and water under reflux conditions. This method yields the desired product with moderate to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of certain industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid involves its interaction with specific molecular targets. The compound’s chlorine atoms and dioxoisoindole moiety play a crucial role in its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and overall molecular structure, which can lead to differences in their chemical reactivity and applications.

Properties

IUPAC Name

2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl4NO4/c1-2-3(12(20)21)17-10(18)4-5(11(17)19)7(14)9(16)8(15)6(4)13/h3H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRSHAKWIYJBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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